(R)-(+)-8-Methoxy-2-aminotetralin

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

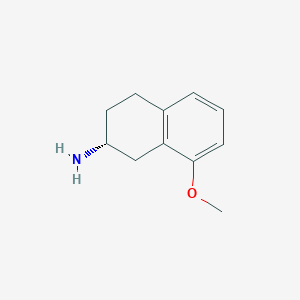

®-(+)-8-Methoxy-2-aminotetralin is a chiral compound belonging to the class of aminotetralins It is characterized by the presence of a methoxy group at the 8th position and an amino group at the 2nd position on the tetralin ring

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of ®-(+)-8-Methoxy-2-aminotetralin typically involves the following steps:

Starting Material: The synthesis begins with the preparation of the tetralin ring system.

Methoxylation: Introduction of the methoxy group at the 8th position is achieved through electrophilic aromatic substitution using methanol and a suitable catalyst.

Amination: The amino group is introduced at the 2nd position via a nucleophilic substitution reaction, often using ammonia or an amine derivative under basic conditions.

Industrial Production Methods: Industrial production of ®-(+)-8-Methoxy-2-aminotetralin may involve:

Catalytic Hydrogenation: Large-scale synthesis often employs catalytic hydrogenation to reduce intermediates to the desired aminotetralin.

Chiral Resolution: Enantiomeric purity is achieved through chiral resolution techniques such as chromatography or crystallization.

Types of Reactions:

Oxidation: ®-(+)-8-Methoxy-2-aminotetralin can undergo oxidation reactions to form corresponding ketones or quinones.

Reduction: Reduction reactions can convert the compound into various reduced forms, such as dihydro derivatives.

Substitution: The methoxy and amino groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, nucleophiles like amines or alcohols.

Major Products:

Oxidation Products: Ketones, quinones.

Reduction Products: Dihydro derivatives.

Substitution Products: Various substituted aminotetralins.

科学的研究の応用

Chemical Properties and Mechanism of Action

(R)-(+)-8-Methoxy-2-aminotetralin is characterized by its methoxy group at the 8-position and an amino group at the 2-position of the tetralin structure. This configuration contributes to its significant biological activity, primarily through:

- Dopamine Receptor Interaction : It acts as a partial agonist at dopamine D2 and D3 receptors, which are crucial for regulating mood, cognition, and motor control. Its modulation of dopamine release suggests potential therapeutic applications in treating conditions such as Parkinson's disease and schizophrenia .

- Melatonin Receptor Activity : Research indicates that this compound may also function as a melatonin receptor agonist, which could be beneficial for managing sleep disorders and circadian rhythm disruptions .

The following table summarizes key findings related to the biological activity of this compound:

| Biological Activity | Mechanism | Potential Applications |

|---|---|---|

| Dopamine D2/D3 receptor agonism | Modulates neurotransmitter release | Treatment of Parkinson's disease, schizophrenia |

| Melatonin receptor agonism | Influences sleep-wake cycles | Management of insomnia and circadian rhythm disorders |

Case Studies and Research Findings

Numerous studies have explored the pharmacological potential of this compound:

- Dopaminergic Activity : A study demonstrated that this compound selectively binds to dopamine receptors, influencing neuronal signaling pathways. In vitro assays revealed its affinity for these receptors and its ability to modulate their activity .

- Melatonin Receptor Agonism : Another investigation assessed the melatonin receptor activity of various 2-amidote derivatives, including this compound. This research indicated that the compound could effectively influence sleep patterns and circadian rhythms, supporting its potential use in treating sleep-related disorders .

- Comparative Studies : Research comparing this compound with other aminotetralin derivatives highlighted its unique properties, such as enhanced selectivity towards dopamine receptors compared to structurally similar compounds .

作用機序

The mechanism of action of ®-(+)-8-Methoxy-2-aminotetralin involves interaction with specific molecular targets:

Molecular Targets: It may interact with receptors or enzymes, modulating their activity.

Pathways Involved: The compound can influence signaling pathways, leading to various biological effects.

類似化合物との比較

8-Methoxy-2-aminotetralin: Lacks the chiral center, making it different in terms of stereochemistry.

2-Amino-8-methoxytetralin: Similar structure but different substitution pattern.

Uniqueness: ®-(+)-8-Methoxy-2-aminotetralin is unique due to its chiral nature, which can result in distinct biological activities compared to its non-chiral or differently substituted counterparts.

生物活性

(R)-(+)-8-Methoxy-2-aminotetralin is a compound of significant interest in pharmacology due to its biological activity, particularly as a partial agonist at dopamine D2 and D3 receptors. This article explores its biological properties, mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is a substituted aminotetralin characterized by the presence of a methoxy group at the 8-position and an amino group at the 2-position. Its molecular formula is C11H15NO\ and it belongs to a class of compounds known for their interactions with neurotransmitter receptors.

The primary mechanism of action for this compound involves its interaction with dopamine receptors. It acts as a partial agonist at both D2 and D3 dopamine receptors, which are crucial for regulating mood, cognition, and motor control. This activity suggests potential applications in treating dopaminergic disorders such as Parkinson's disease.

Additionally, there is evidence indicating that derivatives of this compound may also exhibit melatonin receptor agonist properties , which could expand its therapeutic applications to include sleep disorders and circadian rhythm regulation.

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

| Activity | Description |

|---|---|

| Dopamine Receptor Agonism | Partial agonist activity at D2 and D3 receptors; potential for mood modulation. |

| Melatonin Receptor Interaction | Possible agonist effects on melatonin receptors; implications for sleep disorders. |

| Neurotransmitter Release Modulation | Influences dopamine release dynamics; potential use in neuropharmacology. |

Case Studies and Experimental Data

- Dopamine Receptor Binding Studies : Research has demonstrated that this compound selectively binds to dopamine receptors, influencing neurotransmitter release dynamics. In various experimental models, it has been shown to modulate receptor activity effectively.

- Comparative Studies with Analog Compounds : A comparative analysis with structurally similar compounds highlights the unique biological profile of this compound. For instance:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-Aminotetralin | Basic structure without methoxy group | Dopamine receptor activity |

| 8-Hydroxy-2-amino-tetralin | Hydroxyl group at position 8 | Increased affinity for serotonin receptors |

| 5-Methoxy-2-amino-tetralin | Methoxy group at position 5 | Potential antidepressant effects |

| 8-Methoxy-1,2,3,4-tetrahydronaphthalen | Tetrahydronaphthalene structure | Similar dopaminergic activity |

- Pharmacological Testing : In pharmacological assays, this compound has shown promising results in modulating receptor activity, suggesting its potential utility in clinical settings .

Potential Therapeutic Applications

Given its biological activities, this compound may have several therapeutic applications:

- Neurological Disorders : Its role as a partial agonist at dopamine receptors positions it as a candidate for treating conditions like Parkinson's disease and schizophrenia.

- Sleep Disorders : The potential melatonin receptor agonism suggests it could be beneficial in managing sleep-related issues.

特性

IUPAC Name |

(2R)-8-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-13-11-4-2-3-8-5-6-9(12)7-10(8)11/h2-4,9H,5-7,12H2,1H3/t9-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVKOHSCTEHZRRT-SECBINFHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1CC(CC2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC2=C1C[C@@H](CC2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。